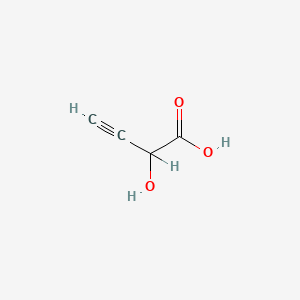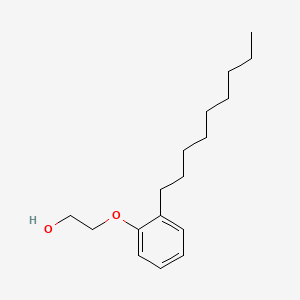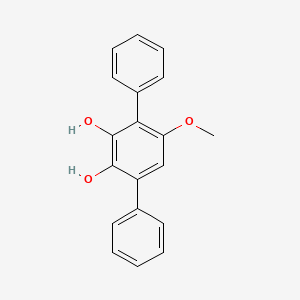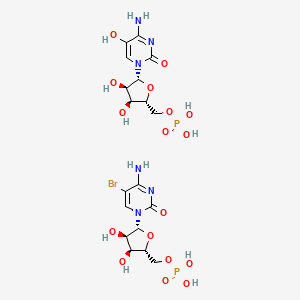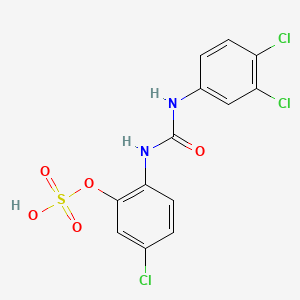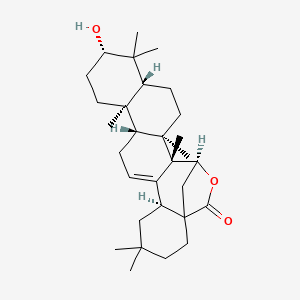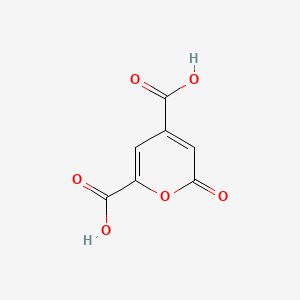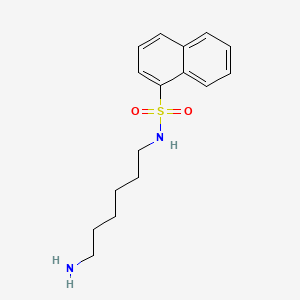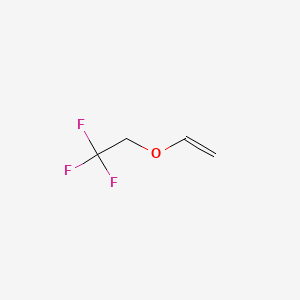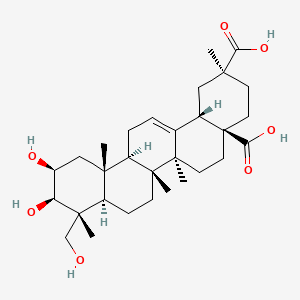
Jaligonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaligonic acid is a natural product found in Phytolacca americana, Phytolacca acinosa, and other organisms with data available.
Scientific Research Applications
Role in Plant Regulation and Stress Response
Jasmonic acid (JA), known as Jaligonic acid, plays a significant role as an endogenous growth-regulating substance in higher plants. It's notably recognized for its involvement in plant responses to various abiotic stresses such as cold, drought, salinity, and heavy metals. The JA signaling pathways are crucial in integrating regulatory transcription factors and related genes to combat environmental stress. The JA signaling pathway, particularly the JAZ-MYC module, is central to this process. Moreover, JA interacts with other phytohormones like abscisic acid (ABA), ethylene (ET), and salicylic acid (SA), showing both synergistic and antagonistic effects in resisting environmental stress (Wang et al., 2020).
Crosstalk with Other Phytohormones
Jasmonic acid and its derivatives are integral in the complex network of plant hormone signaling. This complex signaling is not just restricted to stress responses but extends to various developmental processes. Studies reveal that JA has multifarious interactions with other hormone signaling pathways such as auxin, gibberellic acid (GA), and salicylic acid. These interactions are crucial in mediating defense responses against various biotic and abiotic stresses. JA's role extends to facilitating beneficial plant-microbe interactions, like those with plant growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (Dar et al., 2015).
Involvement in Plant Growth and Development
Jasmonic acid is a key regulator in plant growth and development. It’s synthesized from lipid constituents and plays a pivotal role in various plant responses. From its involvement in the defense against herbivores and necrotrophic pathogens to its role in alleviating abiotic stresses like UV stress, osmotic stress, and heavy metal stress, JA's influence is widespread. Its signaling mechanism involves a complex interaction with other phytohormones, highlighting its integral role in the plant's response to environmental challenges (Wasternack & Hause, 2013).
Future Directions
The continuing research on Jasmonic acid and its derivatives opens avenues for developing new therapeutic applications in related fields. The exploration of its synthetic pathways, biological activities, and the interaction with other phytohormones provides a foundation for future innovations. The anticipation that several analogs of JA can be advanced to preclinical and clinical studies underscores the potential of this compound in contributing to advancements in plant sciences and beyond (Ghasemi Pirbalouti et al., 2014).
properties
CAS RN |
51776-39-7 |
|---|---|
Molecular Formula |
C30H46O7 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-25(23(34)35)10-12-30(24(36)37)13-11-28(4)17(18(30)14-25)6-7-21-26(2)15-19(32)22(33)27(3,16-31)20(26)8-9-29(21,28)5/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,25-,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
OWODMVTTWPVWQA-COFJZONBSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
synonyms |
jaligonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)

